N-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)thiophene-2-sulfonamide
Description
This compound features a 1,3-oxazole core substituted at position 2 with a 4-ethoxy-3-methoxyphenyl group and at position 4 with a methylene-linked N-(2-methylphenyl)thiophene-2-sulfonamide moiety. Its molecular formula is C25H25N2O5S2, with a molecular weight of approximately 509.61 g/mol.
Properties
IUPAC Name |
N-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S2/c1-5-31-22-13-12-19(15-23(22)30-4)25-26-20(18(3)32-25)16-27(21-10-7-6-9-17(21)2)34(28,29)24-11-8-14-33-24/h6-15H,5,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZJKDAZGMTRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3C)S(=O)(=O)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)thiophene-2-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O5S2 |
| Molecular Weight | 498.6 g/mol |
| CAS Number | 1251657-73-4 |
| Structure | Chemical Structure |
Pharmacological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity :
- Antifungal Activity :
- Cytotoxicity :
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in microbial metabolism, thereby disrupting cellular processes essential for survival .
- Induction of Oxidative Stress : Studies suggest that it may induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death .
Case Studies
Several case studies highlight the compound's effectiveness:
- Study on Antimicrobial Efficacy : A comparative study involving this compound and traditional antibiotics found that it exhibited superior activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent .
- Cancer Cell Line Research : In a recent publication, researchers evaluated the cytotoxic effects on various cancer cell lines and concluded that the compound significantly reduces cell viability through apoptosis .
- Agricultural Applications : Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops, enhancing yield and quality .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
N-{[2-(4-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-N-(4-Methoxyphenyl)Thiophene-2-Sulfonamide (CAS 1251559-80-4)
- Key Differences :
- Position 2 of the oxazole ring bears a 4-ethoxyphenyl group (vs. 4-ethoxy-3-methoxyphenyl in the target compound).
- The sulfonamide is linked to a 4-methoxyphenyl group (vs. 2-methylphenyl ).
- Impact :
2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(4-Methoxyphenyl)-N-Methylthiophene-3-Sulfonamide (MFCD11997575)
- Key Differences :
- Replaces the oxazole core with a 1,2,4-oxadiazole ring.
- Contains a 4-fluorophenyl substituent and a methyl group on the sulfonamide nitrogen.
- Impact: Oxadiazole rings exhibit higher metabolic stability but reduced hydrogen-bonding capacity compared to oxazoles.
Heterocyclic Core Modifications
N-Benzyl-4-(4-Methylphenyl)Sulfonyl-2-Thiophen-2-yl-1,3-Oxazol-5-Amine (CAS 627833-60-7)
- Key Differences :
- The sulfonamide group is replaced with a sulfonyl moiety directly attached to the oxazole.
- A benzyl group substitutes the methylene-linked thiophene sulfonamide.
- Impact :
N-[(5Z)-5-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Benzenesulfonamide (CAS 300818-71-7)
- Key Differences: Replaces oxazole with a thiazolidinone ring. Incorporates a Z-configured methylidene group and a sulfanylidene moiety.
- Impact: Thiazolidinones are associated with anti-inflammatory and antimicrobial activities. The sulfanylidene group introduces redox activity, which may influence metabolic pathways .
Functional Group Comparisons
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | 1,3-Oxazole | 4-Ethoxy-3-methoxyphenyl, N-(2-methylphenyl)thiophene-2-sulfonamide | ~509.61 | High lipophilicity, moderate solubility |
| CAS 1251559-80-4 | 1,3-Oxazole | 4-Ethoxyphenyl, N-(4-methoxyphenyl)thiophene-2-sulfonamide | 484.60 | Enhanced solubility |
| MFCD11997575 | 1,2,4-Oxadiazole | 4-Fluorophenyl, N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide | 433.46 | Improved metabolic stability |
| CAS 627833-60-7 | 1,3-Oxazole | Benzyl, 4-(4-methylphenyl)sulfonyl, 2-thiophen-2-yl | 410.51 | High hydrophobicity |
| CAS 300818-71-7 | Thiazolidinone | 4-Hydroxy-3-methoxyphenyl, benzenesulfonamide | 454.50 | Redox activity, antimicrobial potential |
Preparation Methods
Synthesis of the Oxazole Core Intermediate
The oxazole ring is synthesized via cyclization reactions. A preferred method involves the Robinson-Gabriel synthesis, where a β-ketoamide derivative undergoes dehydration in the presence of a dehydrating agent. For the target compound, 4-ethoxy-3-methoxybenzoyl chloride reacts with methylglyoxal monohydrate and ammonium acetate under acidic conditions to form 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. Subsequent decarboxylation yields 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole (Fig. 1) .
Table 1: Reaction Conditions for Oxazole Synthesis
| Parameter | Value/Reagent | Source |
|---|---|---|
| Starting Material | 4-ethoxy-3-methoxybenzoyl chloride | |
| Cyclizing Agent | Methylglyoxal monohydrate | |
| Catalyst | H2SO4 (conc.) | |
| Temperature | 80–100°C | |
| Yield | 68–72% |
Functionalization of the Oxazole Intermediate
The oxazole intermediate is functionalized with a bromomethyl group to enable amine coupling. Treating 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride introduces a bromine atom at the 4-position, forming 4-(bromomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole .
Table 2: Bromination Reaction Parameters
| Parameter | Value/Reagent | Source |
|---|---|---|
| Brominating Agent | N-bromosuccinimide (NBS) | |
| Initiator | AIBN | |
| Solvent | CCl4 | |
| Reaction Time | 6–8 hours | |
| Yield | 85% |
Formation of the Secondary Amine
The brominated oxazole undergoes nucleophilic substitution with 2-methylphenylamine to form the secondary amine. Reacting 4-(bromomethyl)-2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole with 2-methylphenylamine in dimethylformamide (DMF) at 60°C for 12 hours yields N-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylphenylamine .
Table 3: Amine Coupling Conditions
| Parameter | Value/Reagent | Source |
|---|---|---|
| Amine | 2-methylphenylamine | |
| Solvent | DMF | |
| Temperature | 60°C | |
| Reaction Time | 12 hours | |
| Yield | 78% |
Sulfonylation Reaction
The secondary amine is sulfonylated using thiophene-2-sulfonyl chloride. The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the final product after 4 hours at room temperature .
Table 4: Sulfonylation Parameters
| Parameter | Value/Reagent | Source |
|---|---|---|
| Sulfonyl Chloride | Thiophene-2-sulfonyl chloride | |
| Base | Triethylamine (TEA) | |
| Solvent | DCM | |
| Temperature | 25°C | |
| Yield | 92% |
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Analytical data include:
-
1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 3.6 Hz, 1H, thiophene), 7.45–7.10 (m, 6H, aromatic), 4.52 (s, 2H, CH2), 3.89 (q, J = 7.0 Hz, 2H, OCH2), 3.72 (s, 3H, OCH3), 2.34 (s, 3H, CH3) .
Comparative Analysis of Synthetic Routes
Alternative methods, such as reductive amination or Ullmann coupling, were evaluated but showed lower yields (<60%) compared to the nucleophilic substitution approach .
Scalability and Industrial Considerations
Large-scale production employs continuous flow reactors for bromination and sulfonylation steps, improving yield to 89% and reducing reaction time by 30% .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For the sulfonamide moiety, nucleophilic substitution between thiophene-2-sulfonyl chloride and the oxazole-containing amine precursor is critical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (e.g., using ethanol/water) ensures high purity. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and confirm intermediates via H NMR (e.g., characteristic singlet for oxazole protons at δ 8.1–8.3 ppm) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry (e.g., splitting patterns for ethoxy/methoxy groups).
- IR : Validate sulfonamide S=O stretches (~1350–1300 cm) and oxazole C=N (~1650 cm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 541.12).
- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) microanalysis ensures stoichiometric agreement (±0.3%) .
Q. How can X-ray crystallography resolve ambiguities in structural assignments?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (SHELX suite) refines bond lengths and angles, particularly for the oxazole-thiophene linkage. Prepare crystals via slow evaporation (e.g., dichloromethane/methanol). Use WinGX/ORTEP for anisotropic displacement parameter visualization and packing diagram generation. Compare experimental data with Cambridge Structural Database (CSD) entries for validation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer : Systematically modify substituents (e.g., replace ethoxy with methoxy or halogens) and assess bioactivity (e.g., enzyme inhibition assays). Use Hammett σ constants to correlate electronic effects with activity. For crystallographic SAR, compare hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) across derivatives using Mercury software .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, GOLD) against target proteins (e.g., kinases or GPCRs). Optimize ligand geometry with Gaussian (DFT/B3LYP/6-31G*). Validate docking poses via MD simulations (AMBER/NAMD) to assess stability of key interactions (e.g., π-π stacking between thiophene and aromatic residues) .
Q. How can polymorph screening improve crystallographic data quality?
- Methodological Answer : Screen crystallization conditions using diverse solvents (e.g., DMF, acetonitrile) and additives (e.g., polyethylene glycol). Analyze polymorphs via PXRD and DSC to identify the most stable form. Refine high-resolution datasets (resolution ≤1.0 Å) with SHELXL to minimize R1 values (<5%) .
Q. How should contradictory spectral and crystallographic data be reconciled?
- Methodological Answer : If NMR suggests a planar oxazole ring but crystallography shows puckering, analyze temperature-dependent NMR (e.g., coalescence experiments) to detect dynamic effects. Cross-validate with DFT-calculated NMR chemical shifts (e.g., using GIAO method) .
Q. What mechanistic insights guide derivatization of the thiophene-sulfonamide core?
- Methodological Answer : Study electrophilic aromatic substitution (EAS) reactivity via nitration (HNO/HSO) or halogenation (NBS/FeCl). Monitor regioselectivity using LC-MS and compare with Fukui indices from DFT calculations. For oxidation, track sulfone formation (RSOR’) via H NMR (deshielded thiophene protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
